![molecular formula C12H8Cl3NO3S B14351181 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine CAS No. 91406-19-8](/img/structure/B14351181.png)
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a phenoxy ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine typically involves multiple steps, starting with the chlorination of pyridine to form 2,6-dichloropyridine . This intermediate is then reacted with 2-chloro-4-(methanesulfonyl)phenol under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyridine: A simpler compound with similar chlorination but without the phenoxy and methanesulfonyl groups.
2,4-Dichloropyridine: Another chlorinated pyridine with different substitution patterns.
4-Amino-2,6-dichloropyridine: Contains an amino group instead of the phenoxy and methanesulfonyl groups.
Uniqueness
The uniqueness of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
| 91406-19-8 | |
Formule moléculaire |
C12H8Cl3NO3S |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2,6-dichloro-4-(2-chloro-4-methylsulfonylphenoxy)pyridine |
InChI |
InChI=1S/C12H8Cl3NO3S/c1-20(17,18)8-2-3-10(9(13)6-8)19-7-4-11(14)16-12(15)5-7/h2-6H,1H3 |
Clé InChI |
UAUDKSHIKSZVKS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=NC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
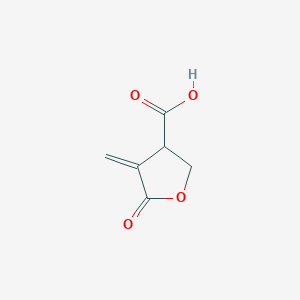

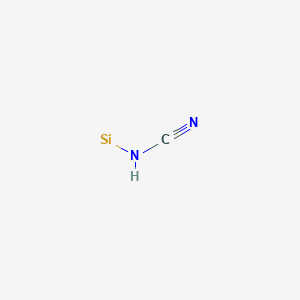
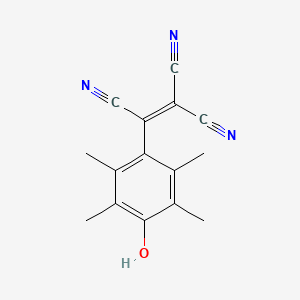
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
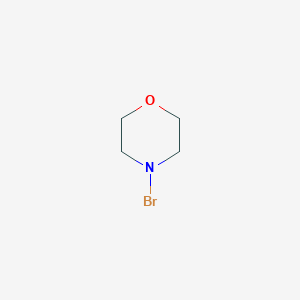
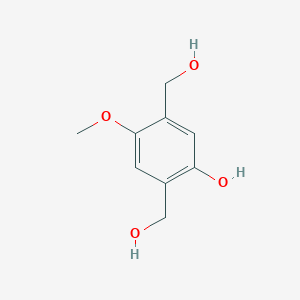
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
